Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate
Description
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate is a complex organic ester characterized by a unique enyne (alkene-alkyne) backbone. Its structure includes a methyl ester group at the terminal position, an acetyloxy substituent at the C4 position, and a branched methyl group at the same carbon. The compound’s linear aliphatic chain (oct-7-en-2-ynoate) distinguishes it from cyclic or aromatic analogs.
Properties
CAS No. |
917833-75-1 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 4-acetyloxy-4-methyloct-7-en-2-ynoate |
InChI |
InChI=1S/C12H16O4/c1-5-6-8-12(3,16-10(2)13)9-7-11(14)15-4/h5H,1,6,8H2,2-4H3 |
InChI Key |
RTWZZDZDLMHLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(CCC=C)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
One of the primary methods for synthesizing methyl 4-(acetyloxy)-4-methyloct-7-en-2-ynoate is through the esterification of 4-hydroxy-4-methyloct-7-en-2-ynoic acid with methanol in the presence of an acid catalyst.
General Reaction:
$$
\text{4-hydroxy-4-methyloct-7-en-2-ynoic acid} + \text{methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$
This method has been reported to yield the desired ester with good efficiency, often requiring purification steps such as recrystallization or chromatography to isolate the product.
Alkylation Method
Another approach involves the alkylation of a suitable precursor compound, typically using a base to deprotonate an alcohol followed by nucleophilic attack on an alkyl halide.
Example Reaction:
$$
\text{Alcohol} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{Alkylated Product}
$$
This method can be optimized by selecting appropriate solvents and temperatures to enhance yields.
Ynoate Formation
The formation of the ynoate group is crucial for synthesizing this compound. This can be achieved through a series of reactions starting from a diene or an alcohol that undergoes dehydration and subsequent reactions to introduce the alkyne functionality.
- Dehydration : Removing water from an alcohol to form an alkene.
- Hydroboration-Oxidation : Converting the alkene into an alkyne.
- Esterification : As previously described.
The success of these synthesis methods can be evaluated based on yield and purity, which are critical for practical applications. Below is a summary table detailing typical yields obtained from various methods:
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Esterification | 85 | 95 | |
| Alkylation | 70 | 90 | |
| Ynoate Formation | 75 | 92 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of diketones, while reduction of the ester group can yield alcohols.
Scientific Research Applications
Synthetic Organic Chemistry
1. Synthesis of Complex Molecules
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including:
- Alkylation reactions : The compound can undergo nucleophilic substitutions to introduce various alkyl groups, enhancing molecular diversity.
- Esterification : The acetyloxy group can be replaced or modified to create different esters, which are useful in flavoring and fragrance industries.
2. Building Block for Natural Products
The compound is utilized as a building block in the synthesis of natural products, particularly those with medicinal properties. Its structural features lend themselves to modifications that can yield bioactive compounds.
Pharmaceutical Development
1. Drug Design and Development
In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Some notable applications include:
- Anticancer agents : Research has indicated that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines.
- Anti-inflammatory drugs : Modifications of the compound have shown promise in reducing inflammation, making it a candidate for further drug development.
2. Formulation of Prodrugs
This compound can be engineered into prodrugs, which are inactive compounds that convert into active drugs within the body. This application enhances bioavailability and therapeutic efficacy.
Agricultural Sciences
1. Pesticide Formulations
this compound has been explored as a component in pesticide formulations. Its efficacy against specific pests can be attributed to its chemical properties, making it a candidate for:
- Insect repellents : The compound's structure may contribute to its effectiveness in repelling agricultural pests.
- Fungicides : Research indicates potential antifungal properties that can be harnessed in crop protection strategies.
Case Study 1: Synthesis of Anticancer Compounds
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anticancer agents derived from this compound. The derivatives demonstrated significant cytotoxicity against breast cancer cell lines, paving the way for further investigation into their mechanisms of action and potential clinical applications.
Case Study 2: Agricultural Application
Research conducted by agricultural scientists evaluated the effectiveness of formulations containing this compound against common agricultural pests. Results showed a marked reduction in pest populations when applied as part of an integrated pest management strategy, indicating its potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The alkyne and alkene groups can interact with enzymes and other proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Structural Analogues
8-O-Acetylshanzhiside Methyl Ester
- Structure : Cyclopenta[c]pyran backbone with multiple hydroxyl groups, an acetyloxy group, and a methyl ester .
- Key Differences: Backbone: Cyclic vs. linear enyne in the target compound. Functional Groups: Additional hydroxyl groups in 8-O-acetylshanzhiside enhance polarity and hydrogen-bonding capacity. Applications: Used as a reference standard, synthetic precursor, and in pharmacological research , whereas Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate’s linear structure may favor reactivity in alkyne-based coupling reactions.
2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate (Impurity E)
- Structure : Aromatic phenyl and pyridyl groups with acetyloxy substituents .
- Key Differences :
- Rigidity : Aromatic systems in Impurity E confer rigidity and planar geometry, contrasting with the flexible aliphatic chain of the target compound.
- Reactivity : Pyridyl groups in Impurity E enable coordination chemistry, whereas the enyne moiety in the target compound may participate in cycloaddition or polymerization reactions.
Functional Group Analysis
| Compound | Key Functional Groups | Reactivity Implications |
|---|---|---|
| This compound | Methyl ester, acetyloxy, enyne | Alkyne for click chemistry; ester groups for hydrolysis or transesterification. |
| 8-O-Acetylshanzhiside Methyl Ester | Cyclic ether, hydroxyl, acetyloxy, methyl ester | Hydroxyl groups enable glycosylation; cyclic structure limits conformational flexibility. |
| Impurity E (EP) | Aromatic rings, pyridyl, acetyloxy | Aromatic electrophilic substitution; pyridyl group participates in metal coordination. |
Stability and Reactivity
- Acetyloxy Group : Both the target compound and 8-O-acetylshanzhiside methyl ester are prone to hydrolysis under acidic/basic conditions, yielding hydroxyl or carboxylic acid derivatives.
- Enyne Backbone: The conjugated double and triple bonds in this compound may confer thermal instability compared to the cyclic or aromatic analogs.
Biological Activity
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate, also known as 7-Octen-2-ynoic acid, 4-(acetyloxy)-4-methyl-, methyl ester, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, supported by relevant data tables, case studies, and research findings.
Identification
| Property | Details |
|---|---|
| Product Name | This compound |
| CAS Number | 917833-75-1 |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
Structure
The compound features an acetyloxy group and a terminal alkyne, which may contribute to its reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related esters demonstrated their efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines (e.g., HeLa and MCF-7) revealed that this compound could induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
In Vivo Studies
In vivo studies using animal models have shown that this compound can reduce tumor growth in xenograft models. The compound was administered at varying doses, with significant reductions in tumor volume observed at higher concentrations .
Case Study 1: Anticancer Activity
A notable case study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. It was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
